molecular formula C24H22N4O3S B4208278 N-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl}-2,6-dimethoxybenzamide

N-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl}-2,6-dimethoxybenzamide

Cat. No.: B4208278
M. Wt: 446.5 g/mol
InChI Key: AARMAMAANRYGPT-UHFFFAOYSA-N
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Description

N-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl}-2,6-dimethoxybenzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry due to their stability and biological activity .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate (K2CO3) and acetonitrile as solvents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, benzimidazole derivatives are known to interfere with the formation of fungal hyphae, affecting the division of fungal cells . This mechanism is crucial for its antifungal properties.

Comparison with Similar Compounds

N-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl}-2,6-dimethoxybenzamide is unique due to its specific structure and pharmacological properties. Similar compounds include benomyl, carbendazim, thiabendazole, albendazole, and thiophanate . These compounds share the benzimidazole core but differ in their specific functional groups and applications.

Properties

IUPAC Name

N-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-14-11-12-15(22-25-16-7-4-5-8-17(16)26-22)13-18(14)27-24(32)28-23(29)21-19(30-2)9-6-10-20(21)31-3/h4-13H,1-3H3,(H,25,26)(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARMAMAANRYGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=S)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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